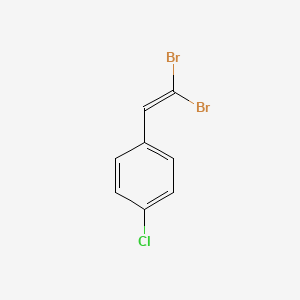

1-Chloro-4-(2,2-dibromoethenyl)benzene

Description

1-Chloro-4-(2,2-dibromoethenyl)benzene is a halogenated aromatic compound characterized by a benzene ring substituted with a chlorine atom at the para position and a 2,2-dibromoethenyl group. This structure confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis. Notably, it has been utilized in the preparation of benzothiazine derivatives, where its dibromoethenyl moiety participates in regioselective thiolate addition reactions under mild conditions .

Properties

IUPAC Name |

1-chloro-4-(2,2-dibromoethenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Br2Cl/c9-8(10)5-6-1-3-7(11)4-2-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNPRIRIOOKQBDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=C(Br)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Br2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20423676 | |

| Record name | 1-Chloro-4-(2,2-dibromoethenyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20423676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77295-59-1 | |

| Record name | 1-Chloro-4-(2,2-dibromoethenyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20423676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-Chloro-4-(2,2-dibromoethenyl)benzene typically involves the bromination of 1-chloro-4-vinylbenzene. The reaction conditions often include the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3) to facilitate the electrophilic addition of bromine to the vinyl group . Industrial production methods may vary, but they generally follow similar principles of bromination and chlorination reactions.

Chemical Reactions Analysis

1-Chloro-4-(2,2-dibromoethenyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction Reactions: Reduction can lead to the removal of halogen atoms, forming simpler hydrocarbons. Common reagents used in these reactions include halogens (e.g., Br2, Cl2), oxidizing agents (e.g., KMnO4, H2O2), and reducing agents (e.g., LiAlH4, NaBH4).

Scientific Research Applications

Chemical Properties and Structure

1-Chloro-4-(2,2-dibromoethenyl)benzene, with the molecular formula , features a benzene ring substituted with a chloro group and a dibromoethenyl group. This configuration imparts specific reactivity and stability characteristics that are crucial for its applications.

Agricultural Applications

Pesticide Development

- This compound is utilized in the synthesis of various pesticides. Its halogenated structure enhances its efficacy as an insecticide and fungicide. The compound's ability to disrupt biological processes in pests makes it a valuable component in agricultural chemistry .

Case Study: Efficacy as a Pesticide

- Research indicates that compounds containing bromine and chlorine exhibit potent insecticidal properties. A study demonstrated that formulations including this compound significantly reduced pest populations in controlled environments, highlighting its effectiveness as a crop protection agent.

Industrial Applications

Flame Retardants

- The compound is also investigated for its potential use as a flame retardant. Its halogenated nature contributes to its ability to inhibit combustion processes, making it suitable for incorporation into various materials such as plastics and textiles .

Case Study: Flame Retardant Performance

- In a comparative analysis of flame retardants, this compound demonstrated superior performance in reducing flammability in polymer matrices. The study measured heat release rates and smoke production, confirming its effectiveness at lower concentrations compared to non-halogenated alternatives.

Environmental Impact and Safety Considerations

Toxicological Studies

- While this compound has beneficial applications, its environmental safety is under scrutiny. Toxicological assessments reveal that exposure can lead to bioaccumulation and potential endocrine disruption in wildlife . Regulatory bodies are evaluating its long-term effects on ecosystems.

Regulatory Status

- The compound is subject to regulation under various environmental protection guidelines due to its halogenated nature. Studies have indicated the need for stringent monitoring of its use in consumer products to mitigate risks associated with exposure .

Summary of Applications

| Application Area | Description | Case Study Findings |

|---|---|---|

| Agricultural Chemistry | Used in the development of pesticides for effective pest control | Significant reduction in pest populations observed |

| Flame Retardants | Incorporated into materials to enhance fire resistance | Superior performance in reducing flammability compared to non-halogenated alternatives |

| Environmental Safety | Under evaluation for potential toxic effects on wildlife and ecosystems | Evidence of bioaccumulation and endocrine disruption potential |

Mechanism of Action

The mechanism of action of 1-Chloro-4-(2,2-dibromoethenyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The presence of electron-withdrawing groups (chlorine and bromine) on the benzene ring makes it susceptible to nucleophilic attack, leading to various substitution products. The pathways involved depend on the specific conditions and reagents used in the reactions .

Comparison with Similar Compounds

Structural Analogues and Their Key Features

Electronic and Steric Effects

- Halogen Influence: Bromine atoms in the target compound increase electrophilicity at the ethenyl carbon, enhancing reactivity toward nucleophiles compared to non-halogenated analogs .

- Fluorinated Derivatives : Substitution with fluorine (e.g., 1-Chloro-4-(1,1-difluoroethyl)-5-fluoro-2-methylbenzene) improves metabolic stability and bioavailability in medicinal chemistry contexts .

- Thioether vs. Ether Linkages : The thioether in 1-chloro-4-[[(2-chloroethyl)thio]methyl]benzene offers greater nucleophilic susceptibility compared to ether-linked analogs .

Biological Activity

1-Chloro-4-(2,2-dibromoethenyl)benzene, also known as a brominated aromatic compound, has garnered attention due to its potential biological activities and implications in environmental health. This article aims to explore the biological activity of this compound through a detailed examination of various studies, including its mechanisms of action, effects on biological systems, and relevant case studies.

- Chemical Formula : C₈H₅Br₂Cl

- Molecular Weight : 251.4 g/mol

- CAS Number : 6422981

Structure

The compound features a chlorobenzene core with a dibromoethenyl substituent, which contributes to its reactivity and biological activity.

This compound has been studied for its interactions with various biological targets. Its mechanism of action primarily involves:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, disrupting normal biochemical pathways. This property is particularly relevant in the context of pesticide activity and potential therapeutic applications .

- Endocrine Disruption : Studies indicate that similar brominated compounds can interfere with hormonal signaling pathways, leading to adverse effects on reproductive health and development in various organisms .

Toxicological Studies

Several studies have highlighted the toxicological implications of this compound:

- Acute Toxicity : Research indicates that exposure to this compound can lead to acute toxicity in aquatic organisms. For instance, fish exposed to high concentrations exhibited significant mortality rates and behavioral changes .

- Chronic Effects : Long-term exposure studies demonstrate that this compound can cause reproductive and developmental toxicity in mammals. It has been associated with altered hormone levels and increased incidence of tumors in laboratory animals .

Case Studies

- Environmental Impact :

- Human Health Studies :

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds.

| Compound Name | Biological Activity | Toxicity Level |

|---|---|---|

| This compound | Enzyme inhibition, endocrine disruption | Moderate to High |

| 1-Bromo-4-(2-bromoethenyl)benzene | Similar enzyme inhibition; lower acute toxicity | Low |

| 1-Chloro-4-(bromomethyl)benzene | Endocrine disruptor; significant reproductive toxicity | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.